molecular formula C8H6ClN3S B2402838 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine CAS No. 42053-84-9

5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B2402838
CAS No.: 42053-84-9
M. Wt: 211.67
InChI Key: KJPOZCDBQPBPLS-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 2-chlorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with thiosemicarbazide in the presence of a base, such as sodium hydroxide, to form the thiadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in cell proliferation, leading to anticancer effects. The compound can also disrupt microbial cell membranes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine is unique due to the specific combination of the thiadiazole ring and the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This combination allows for targeted interactions with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-(2-chlorophenyl)-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPOZCDBQPBPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NS2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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